An In-depth Technical Guide to 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid
An In-depth Technical Guide to 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid
CAS Number: 1105039-93-7
Authored by: A Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide covers its chemical identity, a detailed synthetic protocol, its physicochemical properties, and potential applications based on the biological activities of structurally related pyrazole derivatives.
Introduction and Chemical Identity
1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid belongs to the pyrazole class of heterocyclic compounds, which are known for their wide range of pharmacological activities.[1] The pyrazole scaffold is a core component in numerous FDA-approved drugs.[1] The title compound is characterized by a pyrazole ring substituted at the N1 position with a 4-methoxybenzyl group and at the C4 position with a carboxylic acid. This specific substitution pattern is anticipated to influence its biological activity and pharmacokinetic properties.
Molecular Structure:
Caption: Molecular Structure of the compound.
Physicochemical Properties
While specific experimental data for 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylic acid is not extensively available in peer-reviewed literature, its properties can be inferred from its structure and data on analogous compounds.
| Property | Value | Source/Comment |
| CAS Number | 1105039-93-7 | [2] |
| Molecular Formula | C12H12N2O3 | [2] |
| Molecular Weight | 232.24 g/mol | [2] |
| Appearance | Expected to be a solid at room temperature. | Based on similar pyrazole carboxylic acids. |
| Melting Point | Not reported. For comparison, 4-pyrazolecarboxylic acid has a melting point of 282 °C (decomposes). | |
| Solubility | Expected to have limited solubility in water and higher solubility in polar organic solvents like DMSO and methanol. | Based on the properties of (4-methoxybenzyl)hydrazine dihydrochloride.[3] |
| pKa | Not reported. The carboxylic acid moiety suggests it will be an acidic compound. | |
| Storage | Sealed in a dry environment at room temperature. | [2] |
Synthesis and Mechanism
The synthesis of 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylic acid can be achieved through a well-established route for pyrazole formation, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent, followed by hydrolysis of an ester.
Synthetic Pathway Overview
The overall synthetic strategy involves two main stages:
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Formation of the Pyrazole Ring: Reaction of (4-methoxybenzyl)hydrazine with a suitable C4-dicarbonyl synthon, such as ethyl 2-formyl-3-oxopropanoate, to yield ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate.
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Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.
Caption: General synthetic pathway.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of similar pyrazole-4-carboxylic acids.[4][5]
Step 1: Synthesis of Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate
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Rationale: This step involves a condensation reaction between the hydrazine and the dicarbonyl compound, followed by an intramolecular cyclization with the elimination of water to form the stable aromatic pyrazole ring. The reaction is typically carried out in an alcoholic solvent to facilitate the dissolution of the reactants.
-
Procedure:
-
To a solution of ethyl 2-formyl-3-oxopropanoate (1 equivalent) in ethanol, add (4-methoxybenzyl)hydrazine (1 equivalent). The hydrazine can be prepared from 4-methoxybenzaldehyde or p-anisidine.[6][7]
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate.
-
Step 2: Hydrolysis to 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid
-
Rationale: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide. The use of a mixed solvent system like THF/water ensures the solubility of both the ester and the hydroxide salt.
-
Procedure:
-
Dissolve the ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (2-3 equivalents) to the solution.
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Acidify the remaining aqueous solution with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.
-
The precipitated solid is collected by filtration, washed with water, and dried under vacuum to afford the final product, 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylic acid.
-
Analytical Characterization
-
¹H NMR: Expected signals would include two singlets for the pyrazole protons, a singlet for the benzylic CH₂ protons, a set of doublets for the para-substituted benzene ring protons, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The spectrum would be expected to show distinct signals for the pyrazole ring carbons, the benzylic carbon, the carbons of the methoxybenzyl group (including the methoxy carbon), and the carboxylic acid carbonyl carbon.
-
Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight (232.24 g/mol ) would be expected.
Applications in Drug Discovery and Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1]
-
Potential as an Intermediate: 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylic acid serves as a valuable intermediate for the synthesis of more complex molecules. The carboxylic acid group can be readily converted into amides, esters, and other functional groups, allowing for the generation of libraries of compounds for biological screening.
-
Anticipated Biological Activities:
-
Anti-inflammatory Activity: Many pyrazole derivatives are known to be inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.[8]
-
Anticancer Activity: Recent studies have shown that some pyrazole-4-carboxylic acid derivatives act as inhibitors of ALKBH1, a DNA 6mA demethylase, showing potential in gastric cancer therapy.[9] Other pyrazole derivatives have been investigated as pan-FGFR covalent inhibitors.[10]
-
Xanthine Oxidoreductase Inhibition: 1-Phenyl-pyrazole-4-carboxylic acid derivatives have been identified as potent inhibitors of xanthine oxidoreductase, a target for the treatment of hyperuricemia and gout.[11]
-
The presence of the 4-methoxybenzyl group may influence the compound's binding to biological targets and its pharmacokinetic profile. Further biological evaluation is required to determine the specific activities of this compound.
Conclusion
1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylic acid is a synthetically accessible compound with significant potential as a building block in drug discovery. Its pyrazole core, combined with a modifiable carboxylic acid handle, makes it an attractive starting point for the development of novel therapeutic agents. While specific biological and physicochemical data for this particular molecule are limited in the public domain, the well-documented activities of related pyrazole derivatives suggest that it is a compound worthy of further investigation.
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El-Sayed, M. A.-A. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(7), 8447-8461. Available at: [Link]
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A. A. A. El-Henawy, et al. (2021). A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. Biointerface Research in Applied Chemistry, 11(3), 10459-10470. Available at: [Link]
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1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[2-[4-[[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]carbonyl]phenyl]diazenyl]-1-(4-sulfophenyl)-, sodium salt (1:3). EPA. Available at: [Link]
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